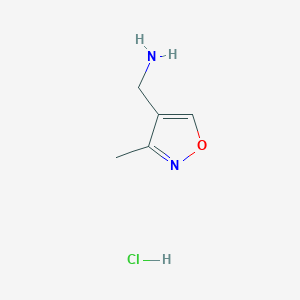
N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClFN2O3 and its molecular weight is 398.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amino Acids
The research has demonstrated the utilization of novel fluorine-containing chiral auxiliaries, including compounds structurally similar to N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, in the efficient and rapid asymmetric synthesis of (S)-α-amino acids. These compounds and their Ni(II) complexes exhibit enhanced reaction rates and stereoselectivities, underscoring their potential in producing amino acids with high enantiomeric purity, which is essential for pharmaceutical applications (Saghyan et al., 2010).
Chiral Auxiliaries for Asymmetric Synthesis
Further research highlights the synthesis of new chiral auxiliaries similar to this compound, which have been applied in the asymmetric synthesis of (S)-α-amino acids. These compounds, specifically halo-substituted versions, have shown to be particularly effective for the highly stereoselective synthesis of α-methyl-α-amino acids, indicating significant potential in the development of novel pharmaceuticals (Belokon’ et al., 2002).
Fluorescence Quenching Studies
The compound this compound and its analogs have been studied for their fluorescence quenching properties in the presence of aniline and carbon tetrachloride across various solvents. These studies offer insights into the quenching mechanisms, contributing to the understanding of how such compounds interact in different environments, which is relevant for designing sensitive materials for chemical sensors (Patil et al., 2013).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. This research is crucial for the discovery of new antibacterial and antifungal agents, with specific compounds showing significant activity against certain microbial strains, offering a pathway for the development of new antimicrobial drugs (Ahsan et al., 2016).
Electrochromic and Polyamide Materials
Studies have focused on the synthesis and characterization of new polyamides and polyimides containing groups structurally similar to this compound. These materials exhibit high glass transition temperatures and stability, with potential applications in electrochromic devices and advanced polymer materials due to their unique electronic properties (Liaw et al., 2002).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c1-13(26)14-5-2-6-15(11-14)24-20(27)16-7-4-10-25(21(16)28)12-17-18(22)8-3-9-19(17)23/h2-11H,12H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSVNUIQQLCRQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)
![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)






![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)


![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2391639.png)
![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2391641.png)